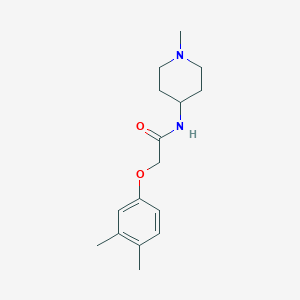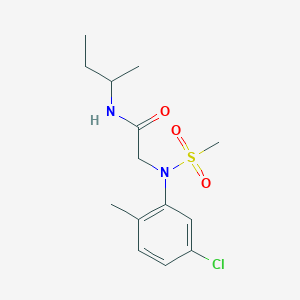![molecular formula C18H14N2O4 B5065208 1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol](/img/structure/B5065208.png)
1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol, also known as MNPN, is a chemical compound that has gained significant attention in the field of scientific research. It is a highly potent and selective inhibitor of certain enzymes, making it a valuable tool in the study of various biochemical and physiological processes.
Applications De Recherche Scientifique
1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol has been used in a variety of scientific research applications, including the study of enzyme kinetics, protein-protein interactions, and signal transduction pathways. It has been shown to selectively inhibit certain enzymes, such as protein tyrosine phosphatases, which are involved in various cellular processes. This compound has also been used to study the role of these enzymes in diseases such as cancer, diabetes, and autoimmune disorders.
Mécanisme D'action
1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol acts as a competitive inhibitor of certain enzymes, binding to the active site and preventing the substrate from binding. It has been shown to selectively inhibit certain enzymes, such as protein tyrosine phosphatases, while having little effect on others. This selectivity makes this compound a valuable tool in the study of various biochemical and physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate immune responses. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol has several advantages as a research tool. It is a highly potent and selective inhibitor of certain enzymes, making it a valuable tool in the study of various biochemical and physiological processes. This compound is also relatively easy to synthesize, allowing for large-scale production. However, this compound has some limitations as well. It is highly reactive and can be toxic at high concentrations, making careful handling and storage necessary. Additionally, its selectivity can limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on 1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol. One area of interest is the development of this compound analogs with improved selectivity and potency. Another area of interest is the study of the role of protein tyrosine phosphatases in various diseases and the potential therapeutic applications of this compound. Additionally, this compound could be used in the development of new diagnostic tools for diseases such as cancer and autoimmune disorders. Overall, this compound has significant potential as a research tool and therapeutic agent, and further research is needed to fully explore its applications.
Méthodes De Synthèse
1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol can be synthesized using a multi-step process that involves the reaction of 4-methoxy-2-nitrobenzaldehyde with 2-naphthol in the presence of a catalyst. The resulting product is then treated with a reducing agent to yield this compound. This synthesis method has been optimized to produce high yields of pure this compound.
Propriétés
IUPAC Name |
1-[(4-methoxy-2-nitrophenyl)iminomethyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-24-13-7-8-16(17(10-13)20(22)23)19-11-15-14-5-3-2-4-12(14)6-9-18(15)21/h2-11,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPBEISDYXVPEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-5,6,7-trimethyl-1-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium perchlorate](/img/structure/B5065129.png)
![6-(1-cyclohexen-1-ylacetyl)-3-(3-fluorophenyl)-1-[2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5065161.png)
![1-(3-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5065164.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5065166.png)
![N-(3-isoxazolylmethyl)-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5065171.png)
![N-[3-(acetylamino)phenyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B5065178.png)
![methyl 6-ethyl-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5065183.png)
![N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5065184.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B5065192.png)

![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B5065218.png)
![2-[(4-nitrobenzoyl)amino]ethyl acetate](/img/structure/B5065225.png)
![3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B5065231.png)
